4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized using a variety of methods, including the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-ketoesters.
Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine intermediates under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Agrochemicals: It is explored for use in developing new pesticides or herbicides due to its potential bioactivity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE
- N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE
Uniqueness
The uniqueness of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE lies in its specific substitution pattern on the pyrazole and pyrimidine rings, which may confer distinct biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C19H20F3N5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H20F3N5/c1-3-27-12-15(13(2)26-27)16-11-17(19(20,21)22)25-18(24-16)23-10-9-14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3,(H,23,24,25) |
InChI Key |
LXGLHPYVTWTVGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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